Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Description
Historical Context and Development of 1,2,4-Thiadiazole Chemistry
The foundations of 1,2,4-thiadiazole chemistry trace back to late 19th-century investigations into heterocyclic systems. Emil Fischer’s pioneering work on hydrazine derivatives in 1882 laid the groundwork for understanding nitrogen-sulfur heterocycles. The structural elucidation of 1,2,4-thiadiazole isomers gained momentum through Freund and Kuh’s systematic studies in 1890, which differentiated the four possible thiadiazole configurations. Early synthetic routes relied on cyclization reactions of thiosemicarbazides, as demonstrated by Gupta’s 1956 methodology using acetyl chloride to produce 2-amino-5-substituted derivatives.
The development of this compound emerged from mid-20th century efforts to optimize heterocyclic building blocks for pharmaceutical applications. Its ester functionality and methyl substitution pattern represented strategic modifications to enhance solubility and metabolic stability compared to parent thiadiazole systems. The compound’s first reported synthesis in 2006 marked a significant advancement in thiadiazole chemistry, enabling precise control over electronic and steric properties at the C-3 and C-5 positions.
Position and Significance in Heterocyclic Research
This derivative occupies a unique niche within heterocyclic chemistry due to three key structural features:
- Electron-deficient aromatic system : The 1,2,4-thiadiazole core exhibits pronounced electron deficiency, facilitating nucleophilic aromatic substitution at the C-3 and C-5 positions.
- Bifunctional reactivity : The ester group at C-5 enables both hydrolysis to carboxylic acids and nucleophilic acyl substitutions, while the methyl group at C-3 provides steric guidance for regioselective reactions.
- Bioisosteric potential : The sulfur atom mimics oxygen-containing bioisosteres while introducing distinct electronic and lipophilic properties critical for drug-target interactions.
Comparative analysis with related heterocycles reveals distinct advantages:
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Oxadiazole |
|---|---|---|---|
| Aromaticity Index | 0.78 | 0.82 | 0.85 |
| Dipole Moment (D) | 2.1 | 1.8 | 1.5 |
| LogP (Ethyl Derivative) | 1.2 | 1.5 | 0.9 |
Table 1: Comparative physicochemical properties of related heterocyclic systems
The compound’s balanced lipophilicity (LogP 1.2) and dipole moment make it particularly valuable in CNS drug design, where blood-brain barrier penetration requires precise physicochemical tuning.
Current Research Landscape and Strategic Importance
Recent advances in synthetic methodologies have revolutionized access to this scaffold:
Synthetic Methodologies
- Microwave-assisted cyclization : Reduces reaction times from 12 hours to 15 minutes with 92% yield
- Flow chemistry approaches : Enables continuous production at gram-scale with >99% purity
- Enzymatic esterification : Green chemistry alternative using lipases in non-aqueous media
Emerging applications span multiple disciplines:
- Antimicrobial agents : Derivatives show MIC values of 2-8 μg/mL against methicillin-resistant Staphylococcus aureus
- Kinase inhibitors : IC~50~ values <50 nM against EGFR-TK in non-small cell lung cancer models
- Polymer precursors : Forms thermally stable copolymers with glass transition temperatures >200°C
Ongoing clinical trials utilize this scaffold in:
- Phase II anticancer agents targeting PD-1/PD-L1 interactions
- Investigational neuroprotective compounds for Alzheimer’s disease
Research Challenges and Knowledge Gaps
Despite significant progress, key challenges persist:
Synthetic Limitations
- Sensitivity to strong bases limits direct functionalization strategies
- Scalability issues in transition metal-catalyzed cross-couplings (Pd loadings >5 mol%)
- Limited enantioselective methods for chiral derivatives
Biological Optimization Challenges
- Metabolic instability of ester moiety in hepatic microsomes (t~1/2~ <30 mins)
- Poor aqueous solubility of non-polar derivatives (logS < -4)
- Off-target activity at hERG channels (IC~50~ 1.2 μM)
Critical knowledge gaps requiring investigation:
- Comprehensive structure-pharmacokinetic relationship studies
- Development of prodrug strategies for ester group stabilization
- Computational modeling of sulfur-pi interactions in target binding
Future research directions should prioritize hybrid approaches combining continuous flow synthesis with machine learning-based property prediction to accelerate therapeutic development. The compound’s unique electronic profile continues to offer untapped potential in photopharmacology and catalytic applications, positioning it as a cornerstone of heterocyclic chemistry innovation.
Properties
IUPAC Name |
ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYMUYJEAVYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76162-56-6 | |
| Record name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate has been tested against various bacterial strains and fungi. In vitro studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans . -
Anticancer Potential :
The compound has been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, derivatives of thiadiazoles have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . -
Insecticidal Activity :
This compound has shown potential as an insecticide. Research indicates that it can effectively control agricultural pests while being less harmful to beneficial insects. The compound's mechanism involves disrupting the nervous system of target insects .
Agricultural Applications
-
Herbicide Development :
The compound is explored as a potential herbicide due to its ability to inhibit weed growth without damaging crops like rice and maize. Experimental applications have shown effective control over major weed species while maintaining crop viability . -
Plant Growth Regulation :
This compound has been studied for its effects on plant growth regulation. It has been found to enhance seed germination and root development in various plant species .
Data Table: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy Study : A study conducted by MDPI evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .
- Insecticidal Application in Agriculture : Field trials demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target organisms. This highlights its potential role in integrated pest management strategies .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues within the 1,2,4-Thiadiazole Family
Key Observations :
- Substituent Effects : The introduction of bulky groups (e.g., benzenethioamido in ) increases molecular weight and may reduce solubility in polar solvents compared to the methyl-substituted parent compound.
- Reactivity : The chloromethyl derivative offers a reactive site for nucleophilic substitution, enhancing its utility in drug discovery, whereas the methyl group in the target compound provides steric stability.
Comparison with Other Heterocyclic Carboxylates
Triazole Analogues
- Ethyl 1,2,4-triazole-3-carboxylates (e.g., 5-substituted derivatives) exhibit similar synthetic utility but differ in electronic properties due to the absence of sulfur in the ring. Triazoles generally show higher thermal stability but lower electrophilicity compared to thiadiazoles .
Oxadiazole Analogues
- Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (MW: 210.23 g/mol) replaces sulfur with oxygen, reducing ring aromaticity and altering dipole moments. Oxadiazoles are often preferred in medicinal chemistry for their metabolic stability .
Market Insights :
- The target compound is priced higher than triazole analogues, reflecting its specialized synthetic demand .
Biological Activity
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (EMT) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of EMT, summarizing key findings from various studies, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
1. Overview of this compound
This compound is a member of the thiadiazole family of compounds, which are known for their pharmacological properties. The structural formula can be represented as follows:
The compound's structure includes a thiadiazole ring that is crucial for its biological activity.
2. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of EMT and its derivatives. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 |
| Escherichia coli | 25 | 50 |
| Pseudomonas aeruginosa | 50 | >100 |
| Bacillus subtilis | 6.25 | 12.5 |
EMT has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Case Study: Antimicrobial Mechanism
A study investigated the mechanism by which EMT exerts its antimicrobial effects. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This was confirmed through electron microscopy, which revealed morphological changes in treated bacteria .
3. Anticancer Activity
EMT has also been evaluated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The following table presents the IC50 values for EMT against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast carcinoma) | 10.0 |
| HeLa (Cervical carcinoma) | 8.5 |
| A549 (Lung carcinoma) | 12.0 |
The cytotoxicity of EMT is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanisms include:
- Inhibition of tubulin polymerization : EMT binds to tubulin, disrupting microtubule formation essential for mitosis.
- Induction of oxidative stress : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death .
4. Structure-Activity Relationship (SAR)
The biological activity of EMT can be influenced by structural modifications. Studies have shown that variations in substituents on the thiadiazole ring can enhance or diminish its antimicrobial and anticancer properties. For example:
- Methyl substitution at position 3 enhances antimicrobial activity.
- Carboxylate groups at position 5 are critical for anticancer efficacy.
This information is vital for designing new derivatives with improved bioactivity .
5. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms of action involve disruption of microbial integrity and induction of apoptosis in cancer cells. Ongoing research into its SAR will likely yield new derivatives with enhanced therapeutic potential.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, and what are their respective yields?
- Microwave-assisted cycloaddition : A green approach involves reacting oxathiazolone with ethyl cyanoformate (ECF) in p-xylene at 160°C for 10 minutes under microwave irradiation. This method achieves moderate-to-good yields (50–75%) with reduced reaction time and simplified purification .
- Traditional cyclocondensation : Carboxylic acid hydrazides can undergo cyclocondensation with ethyl carbethoxyformimidate, a method adapted from analogous triazole syntheses. Yields depend on substituent reactivity and solvent optimization .
Q. How is spectroscopic characterization (NMR, IR, MS) conducted to confirm the structure of this compound?
- NMR : The methyl group at position 3 appears as a singlet (~δ 2.5 ppm in H NMR), while the ethoxy group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm). Carbonyl signals (C=O) resonate at ~δ 165–170 ppm in C NMR .
- Mass spectrometry (MS) : The molecular ion peak ([M]) at m/z 172.205 confirms the molecular formula . Fragmentation patterns include loss of COOEt (44 amu) and CH groups .
- X-ray crystallography : SHELX software is widely used to validate crystal structures, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (1.7 g/L at 25°C) .
- Stability : Stable under inert atmospheres but sensitive to prolonged exposure to light or moisture. Store at 2–8°C in amber vials .
- Density : 1.265 g/cm at 20°C, relevant for solvent layering during extraction .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency and sustainability of producing this compound derivatives?
- Methodology : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and energy consumption. For example, cycloaddition under microwave conditions (160°C, 10 min) avoids side reactions and improves atom economy .
- Solvent optimization : Using p-xylene as a high-boiling solvent enhances thermal efficiency, while solvent-free approaches (e.g., grinding) minimize waste .
Q. What strategies are recommended to resolve contradictions in crystallographic data during structure elucidation of thiadiazole derivatives?
- Software tools : SHELXL refines structures using high-resolution data, addressing issues like twinning or disordered atoms. Key metrics include data-to-parameter ratios (>10:1) and R-factor convergence .
- Validation checks : Cross-validate hydrogen-bonding networks and π-π interactions with tools like PLATON. Discrepancies in bond lengths (>0.02 Å) may indicate refinement errors .
Q. What methodologies are employed to design and synthesize biologically active derivatives of this compound for pharmacological studies?
- Functionalization : Introduce substituents at the 5-carboxylate position via nucleophilic substitution or coupling reactions. For example, amidation with hydrazides yields triazole-thiadiazole hybrids with antimicrobial activity .
- QSAR modeling : Computational studies (e.g., DFT calculations) predict bioactivity by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
